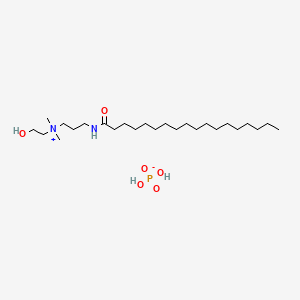

2-Hydroxyethyldimethyl-3-stearamidopropylammonium phosphate

CAS No.: 3758-54-1

Cat. No.: VC3898109

Molecular Formula: C25H55N2O6P

Molecular Weight: 510.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3758-54-1 |

|---|---|

| Molecular Formula | C25H55N2O6P |

| Molecular Weight | 510.7 g/mol |

| IUPAC Name | dihydrogen phosphate;2-hydroxyethyl-dimethyl-[3-(octadecanoylamino)propyl]azanium |

| Standard InChI | InChI=1S/C25H52N2O2.H3O4P/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-25(29)26-21-19-22-27(2,3)23-24-28;1-5(2,3)4/h28H,4-24H2,1-3H3;(H3,1,2,3,4) |

| Standard InChI Key | CDWDDCFBDRKNLE-UHFFFAOYSA-N |

| SMILES | CCCCCCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)CCO.OP(=O)(O)[O-] |

| Canonical SMILES | CCCCCCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)CCO.OP(=O)(O)[O-] |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a stearamidopropyl group (derived from stearic acid) linked to a dimethyl-2-hydroxyethyl ammonium cation via a propane spacer. The phosphate anion () balances the charge, enhancing solubility in polar solvents. The long alkyl chain (C18) contributes to its amphiphilic nature, enabling interactions with both hydrophobic polymers and hydrophilic surfaces .

Table 1: Key Physicochemical Properties

Synthesis and Production

While detailed synthetic routes are proprietary, the compound is likely synthesized through a multi-step process:

-

Stearamidopropylamine Formation: Stearic acid reacts with 3-aminopropanol to yield stearamidopropanol.

-

Quaternization: The intermediate undergoes quaternization with 2-chloroethanol and dimethylamine, forming the cationic ammonium center.

-

Phosphate Counterion Exchange: Ion exchange with phosphoric acid replaces the original anion (e.g., chloride) with dihydrogen phosphate .

Industrial production volumes in the U.S. remain below 1,000,000 lb annually, reflecting its niche application .

| Industry | Concentration | Function | Performance Metric |

|---|---|---|---|

| Plastics | 0.1–0.5% w/w | Surface charge dissipation | Surface resistivity < 10 Ω/sq |

| Textiles | 1–3 g/L | Fiber lubricity enhancement | Static decay < 2 seconds |

| Electronics | 0.05–0.1% | Circuit board anti-dust | ESD protection up to 15 kV |

Surfactant and Dispersant

Beyond antistatic uses, the compound acts as a cationic surfactant in hair conditioners and fabric softeners, though its adoption is limited by toxicity concerns . In agrochemical formulations, it improves pesticide dispersion on hydrophobic foliage.

| Hazard Code | Precautionary Statement | First Aid Measure |

|---|---|---|

| H315 | Wear protective gloves/clothing | Wash skin with soap/water |

| H319 | Use eye/face protection | Rinse eyes for 15 minutes |

| H410 | Avoid release to waterways | Contain spill using inert absorbent |

Regulatory Compliance

The European Chemicals Agency (ECHA) mandates Safety Data Sheet (SDS) updates every three years, emphasizing occupational exposure limits (OELs) of 0.1 mg/m for inhalable dust . In the U.S., the Toxic Substances Control Act (TSCA) requires reporting for environmental releases exceeding 10 lb/year .

Environmental Impact and Mitigation

Ecotoxicity Profile

The compound’s persistence (half-life > 60 days in water) and bioaccumulation potential (logP = 2.6) pose risks to aquatic ecosystems. Chronic exposure at 0.1 mg/L disrupts Danio rerio (zebrafish) reproduction, linked to endocrine interference .

Waste Management Strategies

-

Incineration: Recommended at ≥1,000°C with scrubbers to capture emissions.

-

Biodegradation: Limited efficacy; only 20% degradation in 28 days under OECD 301F conditions .

Analytical Methods and Quality Control

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC on a Newcrom R1 column () with acetonitrile/water (70:30) + 0.1% HPO achieves baseline separation () in 12 minutes . UV detection at 210 nm provides a linear response () from 0.1–100 µg/mL .

Mass Spectrometry (MS)

Electrospray ionization (ESI+) in Q-TOF instruments yields a predominant ion at m/z 511.4 ([M+H]), with fragmentation patterns confirming the stearamidopropyl moiety .

| Supplier | Country | Purity | Price (5 mg) |

|---|---|---|---|

| American Custom Chemicals | USA | 95% | $495.34 |

| Henan Tianfu Chemical | China | 90% | $320.00 |

| Hangzhou FandaChem | China | 85% | $280.50 |

Prices reflect small-scale research quantities; bulk orders (≥1 kg) attract 30–40% discounts .

Future Research Directions

-

Green Alternatives: Developing bio-based quaternary ammonium salts with lower ecotoxicity.

-

Advanced Formulations: Encapsulation in silica nanoparticles to reduce leaching into ecosystems.

-

Toxicokinetic Studies: Assessing bioaccumulation in terrestrial organisms exposed to industrial runoff.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume